Cinnamyl formate

CAS No.: 23510-72-7

Cat. No.: VC8398791

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23510-72-7 |

|---|---|

| Molecular Formula | C10H10O2 |

| Molecular Weight | 162.18 g/mol |

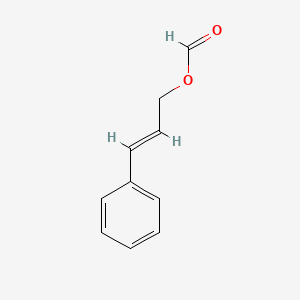

| IUPAC Name | [(E)-3-phenylprop-2-enyl] formate |

| Standard InChI | InChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2/b7-4+ |

| Standard InChI Key | LBHJXKYRYCUGPD-DAXSKMNVSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C\COC=O |

| SMILES | C1=CC=C(C=C1)C=CCOC=O |

| Canonical SMILES | C1=CC=C(C=C1)C=CCOC=O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

Cinnamyl formate is systematically named (2E)-3-phenylprop-2-en-1-yl formate, reflecting its trans-configuration at the double bond. Alternative designations include 3-phenylallyl formate and gamma-phenylallyl formate, with registry numbers such as CAS 104-65-4 and EINECS 203-223-3 . Its synonyms span over 20 variants, including cinnamyl methanoate and formic acid cinnamyl ester, underscoring its historical recognition in chemical literature .

Molecular Structure

The compound’s structure comprises a phenyl group attached to a propenyl chain, esterified with formic acid. The framework confers a molar mass of 162.19 g/mol, with a density of 1.08 g/mL at 25°C . The planar geometry of the aromatic ring and conjugated double bond system contributes to its stability and reactivity in esterification reactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| CAS Registry Number | 104-65-4 | |

| EINECS Number | 203-223-3 | |

| Molar Mass | 162.19 g/mol |

Physical and Chemical Properties

Thermodynamic Parameters

Cinnamyl formate exists as a colorless to pale yellow liquid with a boiling point of 250–254°C and a flash point exceeding 100°C . Its refractive index () of 1.553 and vapor pressure of 0.0198 mmHg at 25°C indicate moderate volatility . The compound is miscible with ethanol, ether, and chloroform but exhibits negligible solubility in water, aligning with its hydrophobic ester backbone .

Optical and Spectral Features

The compound’s UV-Vis spectrum shows absorption maxima near 270 nm, attributed to the conjugated π-system of the cinnamyl moiety. Infrared spectroscopy reveals characteristic carbonyl (C=O) stretching at 1720 cm and ester C–O vibrations at 1250 cm, facilitating analytical identification .

Synthesis Methodologies and Industrial Production

Direct Esterification

The conventional route involves acid-catalyzed esterification of cinnamyl alcohol with formic acid. Catalysts such as concentrated sulfuric acid or phosphoric acid are employed, though yields remain suboptimal (50–60%) due to side reactions like dehydration . For instance, ammonium chloride-mediated reactions at 110°C for 6 hours yield 58% product, necessitating costly purification steps .

Alternative Routes

A two-step process using sodium formate and cinnamyl chloride in pyridine solvents achieves higher purity (>90%) but suffers from economic impracticality. The method consumes 3–4 liters of solvent per kilogram of product, with raw material costs exceeding $200/kg . Recent explorations into enzymatic catalysis or ionic liquid-mediated reactions aim to enhance atom economy, though scalability remains unproven .

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Direct Esterification | 50–60 | 70–80 | 150–180 |

| Sodium Formate Route | 85–90 | 90–95 | 220–250 |

Regulatory and Environmental Considerations

Global Regulatory Status

Cinnamyl formate holds FEMA 2299 and CoE 649 approvals for food use, with EU REACH compliance under EC 203-223-3. Environmental assessments indicate moderate biodegradability (BCF = 120), though bioaccumulation risks in aquatic systems warrant monitoring .

Future Directions and Research Opportunities

Advances in green chemistry could revolutionize synthesis pathways, with immobilized lipases or microwave-assisted reactions offering energy-efficient alternatives. Additionally, structure-activity relationship (SAR) studies may unlock novel therapeutic applications, positioning cinnamyl formate as a cornerstone of sustainable chemical innovation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume